molecular formula C13H26ClN B13474189 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride

2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride

Cat. No.: B13474189
M. Wt: 231.80 g/mol
InChI Key: ISOSCEVXGWSXQB-UHFFFAOYSA-N
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Description

2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H25N·HCl and a molecular weight of 231.805 g/mol This compound is characterized by a spirocyclic structure, which is a unique arrangement where two rings share a single atom The spiro[5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the ethan-1-amine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spiro[5.5]undecane core. Subsequent reactions introduce the ethan-1-amine group, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce different amine derivatives, and substitution reactions can result in a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially affecting their function. The ethan-1-amine group can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride is unique due to its specific spirocyclic structure combined with the ethan-1-amine group.

Properties

Molecular Formula

C13H26ClN

Molecular Weight

231.80 g/mol

IUPAC Name

2-spiro[5.5]undecan-3-ylethanamine;hydrochloride

InChI

InChI=1S/C13H25N.ClH/c14-11-6-12-4-9-13(10-5-12)7-2-1-3-8-13;/h12H,1-11,14H2;1H

InChI Key

ISOSCEVXGWSXQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC(CC2)CCN.Cl

Origin of Product

United States

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